N-Propionyl Mesalazine-d3 is a deuterated derivative of Mesalazine, a well-known anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases, such as ulcerative colitis. This compound is notable for its isotopic labeling, which enhances its utility in various biochemical and pharmacological studies. The presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, allows for improved analytical sensitivity and specificity in research applications.
N-Propionyl Mesalazine-d3 is synthesized from Mesalazine through a propionylation reaction using deuterated propionic anhydride. This synthetic route not only produces the desired compound but also ensures that it retains the pharmacological properties of its parent compound while allowing for tracking and quantification in biological systems.
N-Propionyl Mesalazine-d3 falls under the category of pharmaceutical compounds and is classified as a stable isotope-labeled compound. It is used extensively in scientific research, particularly in studies involving drug metabolism, pharmacokinetics, and proteomics.
The synthesis of N-Propionyl Mesalazine-d3 involves several key steps:
This methodology allows for a reliable production of N-Propionyl Mesalazine-d3 suitable for both laboratory and industrial applications .
The molecular formula for N-Propionyl Mesalazine-d3 is , with a molecular weight of 212.22 g/mol. The structure can be represented by the following:
The presence of deuterium isotopes in specific positions contributes to unique spectral characteristics that are valuable in analytical techniques such as nuclear magnetic resonance spectroscopy .
N-Propionyl Mesalazine-d3 can participate in various chemical reactions:
These reactions allow for the modification of N-Propionyl Mesalazine-d3 to generate various derivatives that might have different biological activities or properties .
N-Propionyl Mesalazine-d3 acts primarily through mechanisms similar to those of its parent compound, Mesalazine:
Pharmacokinetic studies demonstrate that after administration, N-Propionyl Mesalazine-d3 is absorbed and metabolized similarly to its non-labeled counterpart, with metabolites excreted via urine .
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess the purity and isotopic labeling accuracy during quality control processes .
N-Propionyl Mesalazine-d3 has numerous scientific applications:
The use of stable isotope-labeled compounds like N-Propionyl Mesalazine-d3 enhances research accuracy and provides vital data necessary for drug development and safety assessments .
N-Propionyl Mesalazine-d3 has the molecular formula C₁₀H₈D₃NO₄ and a molecular weight of 212.22 g/mol [1] [2] [5]. The deuterium atoms are specifically incorporated at the 3,4,6-positions of the benzoic acid ring, as denoted by its IUPAC name 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid [5] [6]. This strategic labeling maintains the compound’s chemical stability and reactivity while creating a distinct mass difference (+3 Da) from non-deuterated analogs.
Table 1: Key Chemical Identifiers of N-Propionyl Mesalazine-d3
| Property | Value |
|---|---|
| CAS Registry Number | 1330265-97-8 |
| Molecular Formula | C₁₀H₈D₃NO₄ |
| Accurate Mass | 212.088 g/mol |
| SMILES Notation | [2H]c1c([2H])c(NC(=O)CC)c([2H])c(C(=O)O)c1O |
| Isotopic Distribution | Trideuterated (D3) at positions 3,4,6 |
| Purity Specifications | >95% (typical) |
The compound is supplied as a neat solid under ambient shipping conditions and requires storage as specified in the Certificate of Analysis [1] [5]. Its synthesis adheres to strict quality control protocols, including chromatographic validation and mass spectrometry confirmation, to ensure isotopic enrichment ≥98% [6] [10].
N-Propionyl Mesalazine-d3 derives from mesalazine (5-aminosalicylic acid), a frontline drug for inflammatory bowel disease. The parent structure undergoes two modifications:
This dual modification serves dual purposes:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4